2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione 2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Brand Name: Vulcanchem
CAS No.: 1392422-47-7
VCID: VC11687318
InChI: InChI=1S/C30H38N2O2S2.6CH3.2Sn/c1-5-9-13-21(7-3)19-31-27(23-15-11-17-35-23)25-26(29(31)33)28(24-16-12-18-36-24)32(30(25)34)20-22(8-4)14-10-6-2;;;;;;;;/h11-12,15-16,21-22H,5-10,13-14,19-20H2,1-4H3;6*1H3;;
SMILES: CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=C(S3)[Sn](C)(C)C)C1=O)C4=CC=C(S4)[Sn](C)(C)C
Molecular Formula: C36H56N2O2S2Sn2
Molecular Weight: 850.4 g/mol

2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

CAS No.: 1392422-47-7

Cat. No.: VC11687318

Molecular Formula: C36H56N2O2S2Sn2

Molecular Weight: 850.4 g/mol

* For research use only. Not for human or veterinary use.

2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione - 1392422-47-7

Specification

CAS No. 1392422-47-7
Molecular Formula C36H56N2O2S2Sn2
Molecular Weight 850.4 g/mol
IUPAC Name 2,5-bis(2-ethylhexyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione
Standard InChI InChI=1S/C30H38N2O2S2.6CH3.2Sn/c1-5-9-13-21(7-3)19-31-27(23-15-11-17-35-23)25-26(29(31)33)28(24-16-12-18-36-24)32(30(25)34)20-22(8-4)14-10-6-2;;;;;;;;/h11-12,15-16,21-22H,5-10,13-14,19-20H2,1-4H3;6*1H3;;
Standard InChI Key TXZZSZDCOCQKCS-UHFFFAOYSA-N
SMILES CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=C(S3)[Sn](C)(C)C)C1=O)C4=CC=C(S4)[Sn](C)(C)C
Canonical SMILES CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=C(S3)[Sn](C)(C)C)C1=O)C4=CC=C(S4)[Sn](C)(C)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of this compound is 2,5-bis(2-ethylhexyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione . Its molecular formula, C₃₆H₅₆N₂O₂S₂Sn₂, reflects the incorporation of two tin (Sn) atoms and two thiophene rings functionalized with trimethylstannyl groups . The molecular weight is 850.4 g/mol, computed using PubChem’s standardized algorithms .

Structural Characterization

The compound features a central pyrrolo[3,4-c]pyrrole-1,4-dione core, a planar conjugated bicyclic system known for strong π-π interactions . Each lactam nitrogen is substituted with a 2-ethylhexyl group, enhancing solubility in organic solvents . The 3,6-positions are occupied by 5-(trimethylstannyl)thiophen-2-yl moieties, which serve as reactive sites for cross-coupling reactions .

Table 1: Key Structural Descriptors

PropertyValue
SMILES NotationCCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=C(S3)[Sn](C)(C)C)C1=O)C4=CC=C(S4)[Sn](C)(C)C
InChI KeyTXZZSZDCOCQKCS-UHFFFAOYSA-N
XLogP3-AANot reported

Synthesis and Reactivity

Synthetic Pathways

This compound is synthesized via sequential functionalization of a DPP core. A brominated precursor, 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4-dione, undergoes Stille coupling with trimethyltin reagents to introduce the stannyl groups . The reaction typically employs palladium catalysts, such as Pd(PPh₃)₄, under inert conditions .

Reactivity in Polymerization

The trimethylstannyl groups enable participation in Stille polycondensation, a method for constructing conjugated polymers with low bandgaps . For example, coupling with dibrominated arenes yields donor-acceptor copolymers used in organic photovoltaics (OPVs) .

Table 2: Comparative Analysis of DPP Derivatives

CompoundFunctional GroupsApplication
Target CompoundTrimethylstannylStille polymerization
3,6-Bis(5-bromo-2-thienyl)-DPP (CAS 1000623-95-9)BromineSuzuki-Miyaura coupling
2,5-Bis(2-octyldodecyl)-DPP (CAS N/A)2-OctyldodecylOrganic field-effect transistors

Applications in Advanced Materials

Organic Photovoltaics (OPVs)

The planar DPP core facilitates charge transport in bulk heterojunction solar cells. Polymers derived from this monomer exhibit broad absorption in the near-infrared region, enhancing photon harvesting . For instance, DPP-T-TT copolymers achieve power conversion efficiencies exceeding 8% in tandem configurations .

Organic Thin-Film Transistors (OTFTs)

The compound’s electron-deficient nature stabilizes charge carriers in n-type semiconductors. Field-effect mobility values of 0.1–1.0 cm²/V·s have been reported for DPP-based polymers, rivaling amorphous silicon .

Perovskite Solar Cells

Functionalized DPP derivatives serve as hole-transporting materials (HTMs), reducing recombination losses at interfaces. Their hydrophobic alkyl chains improve moisture resistance, critical for device longevity .

Recent Research and Innovations

Enhanced Solubility via Side-Chain Engineering

Recent studies explore replacing 2-ethylhexyl with bulkier alkyl chains (e.g., 2-octyldodecyl) to improve solubility without compromising crystallinity . Such modifications enable solution processing in ambient conditions.

Ternary Blend Systems

Incorporating DPP-based polymers into ternary OPVs (e.g., with PCBM and non-fullerene acceptors) has pushed efficiencies beyond 12%, leveraging complementary absorption profiles .

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